molecular formula C17H26BCl2N3O3 B6310417 2-(Morpholino)-1H-benzimidazole-5-boronic acid, pinacol ester dihydrochloride salt CAS No. 1314216-43-7

2-(Morpholino)-1H-benzimidazole-5-boronic acid, pinacol ester dihydrochloride salt

Cat. No.: B6310417
CAS No.: 1314216-43-7
M. Wt: 402.1 g/mol
InChI Key: BZPRWJHUSVCHGM-UHFFFAOYSA-N
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Description

2-(Morpholino)-1H-benzimidazole-5-boronic acid, pinacol ester dihydrochloride salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a morpholine group, a boronic acid moiety, and a pinacol ester group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholino)-1H-benzimidazole-5-boronic acid, pinacol ester dihydrochloride salt typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The morpholine group is then introduced through nucleophilic substitution reactions, and the boronic acid moiety is added using boronic acid derivatives. The pinacol ester group is formed by reacting the boronic acid with pinacol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzimidazoles or morpholines.

  • Coupling Reactions: Formation of biaryl compounds or complex heterocycles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(Morpholino)-1H-benzimidazole-5-boronic acid, pinacol ester dihydrochloride salt exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The boronic acid moiety, in particular, is known for its ability to form reversible covalent bonds with biological targets, which can be crucial for its activity.

Comparison with Similar Compounds

  • Benzimidazole derivatives

  • Boronic acid derivatives

  • Morpholine derivatives

Properties

IUPAC Name

4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BN3O3.2ClH/c1-16(2)17(3,4)24-18(23-16)12-5-6-13-14(11-12)20-15(19-13)21-7-9-22-10-8-21;;/h5-6,11H,7-10H2,1-4H3,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPRWJHUSVCHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)N4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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